2,4-Dihydroxyphenylacetic acid
2,4-Dihydroxyphenylacetic acid
Brand Name:
Vulcanchem
CAS No.:
614-82-4
VCID:
VC0140586
InChI:
InChI=1S/C8H8O4/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4,9-10H,3H2,(H,11,12)
SMILES:
C1=CC(=C(C=C1O)O)CC(=O)O
Molecular Formula:
C8H8O4
Molecular Weight:
168.15 g/mol
2,4-Dihydroxyphenylacetic acid
CAS No.: 614-82-4
Reference Standards
VCID: VC0140586
Molecular Formula: C8H8O4
Molecular Weight: 168.15 g/mol
CAS No. | 614-82-4 |
---|---|
Product Name | 2,4-Dihydroxyphenylacetic acid |
Molecular Formula | C8H8O4 |
Molecular Weight | 168.15 g/mol |
IUPAC Name | 2-(2,4-dihydroxyphenyl)acetic acid |
Standard InChI | InChI=1S/C8H8O4/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4,9-10H,3H2,(H,11,12) |
Standard InChIKey | FSQDURCMBCGCIK-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1O)O)CC(=O)O |
Canonical SMILES | C1=CC(=C(C=C1O)O)CC(=O)O |
Appearance | Oil |
Synonyms | 2,4-DHPA; 2,4-dihydroxyphenylacetic acid; (2,4-dihydroxyphenyl)acetic acid; Benzeneacetic acid, 2,4-dihydroxy- |
Reference | 1: Mushtaq S, Aga MA, Qazi PH, Ali MN, Shah AM, Lone SA, Shah A, Hussain A, Rasool F, Dar H, Shah ZH, Lone SH. Isolation, characterization and HPLC quantification of compounds from Aquilegia fragrans Benth: Their in vitro antibacterial activities against bovine mastitis pathogens. J Ethnopharmacol. 2016 Feb 3;178:9-12. doi: 10.1016/j.jep.2015.11.039. Epub 2015 Nov 26. PubMed PMID: 26631757. 2: Nahar L, Russell WR, Middleton M, Shoeb M, Sarker SD. Antioxidant phenylacetic acid derivatives from the seeds of Ilex aquifolium. Acta Pharm. 2005 Jun;55(2):187-93. PubMed PMID: 16179132. 3: Agradi E, Fico G, Cillo F, Francisci C, Tomè F. Estrogenic activity of phenolic compounds from Nigella damascena evaluated using a recombinant yeast screen. Planta Med. 2001 Aug;67(6):553-5. PubMed PMID: 11509979. 4: Desan PH, Lopez KH, Austin HB, Jones RE. Asymmetric metabolism of hypothalamic catecholamines alternates with side of ovulation in a lizard (Anolis carolinensis). J Exp Zool. 1992 Apr 15;262(1):105-12. PubMed PMID: 1583449. 5: Cha JH, Dure LS IV, Sakurai SY, Penney JB, Young AB. 2,4,5-Trihydroxyphenylalanine (6-hydroxy-dopa) displaces [3H]AMPA binding in rat striatum. Neurosci Lett. 1991 Oct 28;132(1):55-8. PubMed PMID: 1664920. 6: Grishin EV, Volkova TM, Arseniev AS. Isolation and structure analysis of components from venom of the spider Argiope lobata. Toxicon. 1989;27(5):541-9. PubMed PMID: 2749753. 7: Adams ME, Carney RL, Enderlin FE, Fu ET, Jarema MA, Li JP, Miller CA, Schooley DA, Shapiro MJ, Venema VJ. Structures and biological activities of three synaptic antagonists from orb weaver spider venom. Biochem Biophys Res Commun. 1987 Oct 29;148(2):678-83. PubMed PMID: 3689366. 8: Pan-Hou H, Suda Y, Sumi M, Yoshioka M, Kawai N. Inhibitory effect of 2,4-dihydroxyphenylacetylasparagine, a common moiety of spider toxin, on glutamate binding to rat brain synaptic membranes. Neurosci Lett. 1987 Oct 16;81(1-2):199-203. PubMed PMID: 2827066. 9: Pan-Hou H, Suda Y. Molecular action mechanism of spider toxin on glutamate receptor: role of 2,4-dihydroxyphenylacetic acid in toxin molecule. Brain Res. 1987 Aug 18;418(1):198-200. Erratum in: Brain Res 1987 Dec 22;437(1):204. PubMed PMID: 2889509. 10: Grishin EV, Volkova TM, Arsen'ev AS, Reshetova OS, Onoprienko VV. [Structural-functional characteristics of argiopine--the ion channel blockers from the spider Argiope lobata venom]. Bioorg Khim. 1986 Aug;12(8):1121-4. Russian. PubMed PMID: 2430580. |
PubChem Compound | 69199 |
Last Modified | Nov 11 2021 |
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